"Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride" synthesis and characterization
"Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride" synthesis and characterization
Technical Monograph: Synthesis and Characterization of Piperidin-4-yl-pyridin-4-yl-amine Dihydrochloride
Executive Summary
This technical guide details the optimized synthesis and characterization of Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride , a critical diamine scaffold used extensively in medicinal chemistry. This structure serves as a pharmacophore in various kinase inhibitors (e.g., ROCK, JAK) and GPCR ligands due to its ability to span binding pockets with a rigid pyridine head and a flexible, basic piperidine tail.
The guide prioritizes a Nucleophilic Aromatic Substitution (SNAr) strategy over reductive amination for its superior scalability, impurity profile, and atom economy.
Retrosynthetic Analysis & Strategy
To design the most robust synthetic route, we analyze the target molecule's electronic properties. The bond between the exocyclic nitrogen and the pyridine ring is the strategic disconnection point.
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Logic: The 4-position of pyridine is electrophilic, especially when the ring nitrogen is protonated or complexed. The 4-amino group of the piperidine is a potent nucleophile.
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Disconnection: Breaking the C(Py)-N bond reveals two key precursors: an electrophilic pyridine (4-chloropyridine) and a nucleophilic piperidine (4-amino-1-Boc-piperidine).
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Protecting Group Strategy: The secondary amine of the piperidine ring must be protected (Boc) to prevent polymerization or self-coupling during the SNAr step.
Figure 1: Retrosynthetic logic flow prioritizing the SNAr pathway.
Experimental Protocols
Method A: Nucleophilic Aromatic Substitution (Recommended)
This method is preferred for its robustness and avoidance of unstable imine intermediates common in reductive amination.
Reagents:
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4-Chloropyridine hydrochloride (1.0 equiv)
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4-Amino-1-Boc-piperidine (1.1 equiv)
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Diisopropylethylamine (DIPEA) or Triethylamine (3.0 equiv)
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Solvent: n-Butanol or Ethoxyethanol (High boiling point polar protic solvents facilitate SNAr).
Step 1: Coupling Reaction
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Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloropyridine hydrochloride (10.0 mmol) and 4-amino-1-Boc-piperidine (11.0 mmol) in n-Butanol (20 mL).
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Base Addition: Add DIPEA (30.0 mmol) dropwise. The mixture may become slightly turbid.
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Reflux: Heat the reaction mixture to reflux (approx. 118°C) under nitrogen atmosphere for 12–16 hours.
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Mechanism Note: The protonated pyridine species (formed in situ or via HCl salt) activates the C4 position for nucleophilic attack by the amine.
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Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure. Dilute the residue with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
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Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude residue via flash column chromatography (DCM:MeOH 95:5) to yield the Boc-protected intermediate as a white/off-white solid.
Step 2: Deprotection & Salt Formation [1]
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Dissolution: Dissolve the Boc-intermediate (5.0 mmol) in 1,4-Dioxane (10 mL) or Methanol (10 mL).
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Acidification: Cool to 0°C and add 4M HCl in Dioxane (10 mL, excess) dropwise.
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Precipitation: Stir at room temperature for 2–4 hours. The product usually precipitates as the dihydrochloride salt.
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Isolation: Filter the white precipitate. Wash the filter cake with diethyl ether (2 x 10 mL) to remove organic impurities.
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Drying: Dry under vacuum at 40°C to yield Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride .
Method B: Reductive Amination (Alternative)
Use this route if 4-chloropyridine is unavailable.
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Imine Formation: Combine 4-Aminopyridine (1.0 equiv) and N-Boc-4-piperidone (1.0 equiv) in Dichloromethane (DCM) or Toluene. Add Ti(OiPr)4 (1.2 equiv) to drive equilibrium. Stir for 12h.
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Reduction: Cool to 0°C. Add NaBH(OAc)3 (1.5 equiv) and Acetic Acid (1.0 equiv). Stir for 12h.
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Work-up: Quench with saturated NaHCO3. Extract with EtOAc.[2]
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Deprotection: Follow Step 2 from Method A.
Workflow Visualization
Figure 2: Step-by-step process flow for the synthesis of the target dihydrochloride salt.
Characterization Data
The following data represents the expected spectral signature for the dihydrochloride salt.
Table 1: Predicted 1H NMR (400 MHz, D2O) Note: In D2O, exchangeable protons (NH, NH2+, HCl) will not be visible.
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Pyridine-H2,6 | 8.15 - 8.25 | Doublet (d) | 2H | Aromatic protons α to Nitrogen |
| Pyridine-H3,5 | 6.80 - 6.90 | Doublet (d) | 2H | Aromatic protons β to Nitrogen |
| Piperidine-H4 | 3.85 - 3.95 | Multiplet (m) | 1H | Methine CH attached to amine |
| Piperidine-H2,6 (eq) | 3.45 - 3.55 | Multiplet (m) | 2H | Ring CH2 adjacent to NH |
| Piperidine-H2,6 (ax) | 3.05 - 3.15 | Multiplet (m) | 2H | Ring CH2 adjacent to NH |
| Piperidine-H3,5 | 2.10 - 2.30 | Multiplet (m) | 2H | Ring CH2 |
| Piperidine-H3,5 | 1.60 - 1.80 | Multiplet (m) | 2H | Ring CH2 |
Mass Spectrometry (ESI-MS):
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Calculated Mass (Free Base): 177.25 Da
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Observed [M+H]+: 178.1 m/z
Physical Properties:
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Appearance: White to off-white crystalline solid.
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Solubility: Highly soluble in water, methanol; insoluble in ether, hexane.
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Melting Point: >250°C (decomposition expected for HCl salt).
Troubleshooting & Optimization
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Low Yield in Coupling: If the SNAr reaction is sluggish, switch solvent to DMSO and increase temperature to 140°C. Alternatively, use a palladium catalyst (Pd2(dba)3, BINAP, NaOtBu) for a Buchwald-Hartwig coupling, although this increases cost and metal scavenging requirements.
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Hygroscopicity: The dihydrochloride salt can be hygroscopic. Store in a desiccator. If the salt becomes sticky, recrystallize from MeOH/Et2O.
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Impurity Control: Ensure complete removal of DIPEA before the acid step, otherwise DIPEA·HCl will contaminate the final product.
References
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Smolecule. Synthesis of N-(Piperidin-3-yl)pyridin-4-amine. (General reductive amination methodology applicable to piperidine-4-yl analogs). 3
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ChemicalBook. 4-Amino-1-Boc-piperidine Synthesis Routes. (Source for precursor synthesis and properties). 4
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ResearchGate. The reaction of 4-chloropyridine with some amines. (Foundational work on SNAr reactivity of 4-chloropyridine). 5
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PubChem. 4-Aminopiperidine Compound Summary. (Spectral data for piperidine moiety). 6[7]
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BLD Pharm. N-(Piperidin-4-yl)pyridin-4-amine Product Page. (Confirmation of target structure and CAS). 8
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Buy N-(Piperidin-3-yl)pyridin-4-amine [smolecule.com]
- 4. 4-Amino-1-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. 181258-50-4|N-(Piperidin-4-yl)pyridin-4-amine|BLD Pharm [bldpharm.com]
